ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 3-nitrobenzamido group at the 2-position, a phenyl substituent at the 4-position, and an ester moiety at the 5-position of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings with broad applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and biological activity.
The nitro group may serve as a precursor for further functionalization (e.g., reduction to an amine), a strategy observed in analogous nitro-containing heterocycles .
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-7-4-3-5-8-12)20-19(28-16)21-17(23)13-9-6-10-14(11-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCTYJOUKANPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the thiazole ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. Studies have shown that ethyl 2-(3-nitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can inhibit the proliferation of various cancer cell lines. For instance:
- A study demonstrated that similar thiazole derivatives exhibited cytotoxic effects against human tumor cell lines such as HL-60 and SKOV-3, with some compounds showing IC values as low as 19.5 μM .
Antimicrobial Activity
The compound's thiazole moiety has been linked to antimicrobial activity against a range of pathogens:
- Derivatives containing the 1,3-thiazole ring have shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been explored:
- Compounds with similar structures have been evaluated for their ability to reduce inflammation in vitro and in vivo, indicating a promising avenue for treating inflammatory diseases .
Synthesis and Evaluation of Thiazole Derivatives
A comprehensive study synthesized various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:
| Compound | Activity Type | Cell Line | IC Value |
|---|---|---|---|
| Compound A | Antitumor | SKOV-3 | 19.5 μM |
| Compound B | Antimicrobial | E. coli | 31.25 μg/mL |
| Compound C | Anti-inflammatory | RAW264.7 | Not specified |
This table summarizes the activities observed in various studies, highlighting the compound's broad spectrum of potential applications.
Structure-Activity Relationship Studies
Investigations into the structure-activity relationship (SAR) have identified key modifications that enhance biological activity:
Mechanism of Action
The mechanism of action of ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ETHYL 2-(3-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared to three analogous thiazole derivatives (Table 1):
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Comparisons:
Electron Effects and Reactivity: The 3-nitrobenzamido group in the target compound confers strong electron-withdrawing character, increasing electrophilicity at the thiazole core. This contrasts with the anilinocarbonylamino group (CAS 339015-94-0), which offers moderate electron withdrawal via the carbonyl but introduces hydrogen-bonding capability through the amide N–H . The piperazinyl substituent (CAS 887267-69-8) is electron-rich and basic, enabling protonation under acidic conditions, which enhances aqueous solubility .
Biological Relevance :
- The nitro group in the target compound may act as a pharmacophore in antimicrobial or anticancer agents, as nitroheterocycles often exhibit redox-dependent cytotoxicity .
- The piperazinyl derivative (CAS 887267-69-8) could target central nervous system receptors, given the prevalence of piperazine in neuroactive drugs .
Synthetic Flexibility :
- The ester group in all three compounds allows hydrolysis to carboxylic acids or transesterification, enabling further derivatization.
- The nitro group in the target compound can be reduced to an amine, a strategy used in the synthesis of pyrazolo[3,4-d]pyrimidines .
Research Findings and Trends
- Crystallography and Intermolecular Interactions: Hydrogen bonding patterns, as discussed in Etter’s graph set analysis , may differ significantly between the nitro- and anilino-substituted derivatives. The nitro group’s planar geometry and strong dipole could promote π-π stacking, whereas the amide N–H in CAS 339015-94-0 may form N–H···O hydrogen bonds, influencing crystal packing and solubility .
Computational Insights :
Ring puckering analysis (e.g., Cremer-Pople parameters ) could elucidate conformational flexibility in the thiazole core, which is critical for binding to biological targets.Structure Validation : Tools like SHELXL and PLATON are essential for validating the stereochemistry and hydrogen-bonding networks of these compounds, particularly for nitro-containing analogs prone to crystallographic disorder.
Biological Activity
Ethyl 2-(3-nitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrobenzamido group, and a phenyl substituent. The thiazole moiety is a five-membered heterocyclic ring that includes nitrogen and sulfur, contributing to the compound's reactivity and biological effects. The nitro group enhances pharmacological potential through its electron-withdrawing properties, influencing interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Compounds with thiazole structures have been shown to possess antimicrobial properties against various strains of bacteria and fungi. Studies suggest that derivatives of thiazole can inhibit the growth of Gram-positive bacteria like Bacillus subtilis and fungi such as Aspergillus niger with varying degrees of efficacy .
- Anticancer Potential : Molecular docking studies demonstrate that this compound can effectively bind to proteins involved in cancer pathways. The interactions are primarily governed by hydrophobic contacts and hydrogen bonding, indicating potential for development as an anticancer agent. Additionally, compounds with similar thiazole structures have been identified as SIRT2 inhibitors, which may play a role in cancer treatment .
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties. The presence of the nitro group may enhance these effects by modulating inflammatory pathways .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
- Introduction of the Nitrobenzamido Group : This step involves nucleophilic substitution where nitrobenzoyl chloride reacts with an amine on the thiazole ring.
- Esterification : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Antimicrobial Studies : In one study, derivatives were synthesized and tested against various microbial strains. Compounds with nitro and amino substituents exhibited promising activity against Bacillus subtilis and Aspergillus niger, showing minimum inhibitory concentrations (MIC) that suggest potential for therapeutic use .
- Anticancer Activity : A recent study highlighted a series of thiazole-based compounds acting as SIRT2 inhibitors, showing IC50 values in the low micromolar range. These compounds demonstrated significant effects on cell viability in cancer cell lines, supporting their potential as anticancer agents .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations in designing a synthetic route for ethyl 2-(3-nitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Thiazole Core Formation : Cyclization reactions using sulfur-containing precursors (e.g., dienes or thioureas) under controlled temperatures (e.g., reflux in acetic anhydride) to form the thiazole ring .
- Functionalization : Sequential introduction of the 3-nitrobenzamido and phenyl groups via electrophilic substitution or coupling reactions. Optimizing solvent polarity (e.g., THF or DMF) and catalyst selection (e.g., Pd for cross-coupling) is critical for regioselectivity .
- Characterization : Validate intermediates and final product using HPLC (>95% purity), NMR (¹H/¹³C for substituent positioning), and mass spectrometry (HRMS for molecular ion confirmation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. TLC (toluene:ethyl acetate mixtures) monitors reaction progress .
- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C=O stretch ~1700 cm⁻¹) confirm functional groups.
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement ) resolves bond lengths/angles and validates stereochemistry.
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?
- Methodological Answer :
- Re-examine Sample Purity : Contaminants (e.g., solvents or byproducts) may skew NMR/IR results. Recrystallize the compound and repeat analysis .
- Polymorphism Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms. Adjust crystallization solvents (e.g., switch from THF to dioxane) to isolate a single crystal phase .
- Cross-Validation : Compare X-ray-derived torsion angles with DFT-optimized geometries (e.g., Gaussian 16) to identify discrepancies .
Q. What is the electronic impact of the nitro group on the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The nitro group’s electron-withdrawing nature reduces π-cloud density on the thiazole ring, lowering electrophilic substitution rates .
- Experimental Probes : Conduct Hammett studies using substituted analogs (e.g., replacing nitro with methoxy) to correlate substituent effects with reaction kinetics .
- Hydrogen Bonding : Analyze crystal packing via graph-set notation (e.g., Etter’s rules) to identify nitro-mediated N–H···O interactions that stabilize the lattice .
Q. How can the compound’s bioactivity be optimized for enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenated phenyl or methylthio groups) and test against target enzymes (e.g., kinases or proteases) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with active sites (e.g., cytochrome P450). Prioritize derivatives with high docking scores for in vitro assays .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to identify metabolically resistant analogs .
Q. What strategies validate hydrogen-bonding patterns in the compound’s crystal structure?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL (TWIN/BASF commands) to model disorder or twinning, ensuring accurate H-bond geometry (distance/angle tolerances: 2.2–2.5 Å, 150–180°) .
- Graph-Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury CSD software to compare with similar thiazole derivatives .
- Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic H-bond fluctuations .
Data Contradiction Analysis Example
Scenario : X-ray data suggests planar thiazole geometry, while DFT predicts slight puckering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
